molecular formula C11H20Cl3N3 B8190123 C-(4-Phenyl-piperazin-2-yl)-methylamine trihydrochloride

C-(4-Phenyl-piperazin-2-yl)-methylamine trihydrochloride

Cat. No.: B8190123
M. Wt: 300.7 g/mol
InChI Key: JNYYEULTPAOTMU-UHFFFAOYSA-N
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Description

C-(4-Phenyl-piperazin-2-yl)-methylamine trihydrochloride is a chemical compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C-(4-Phenyl-piperazin-2-yl)-methylamine trihydrochloride typically involves the reaction of 4-phenylpiperazine with formaldehyde and a suitable amine under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated as a trihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

C-(4-Phenyl-piperazin-2-yl)-methylamine trihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted piperazine derivatives.

Scientific Research Applications

C-(4-Phenyl-piperazin-2-yl)-methylamine trihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as receptors and enzymes.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of C-(4-Phenyl-piperazin-2-yl)-methylamine trihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-Phenylpiperazine: A precursor and structurally related compound.

    N-Phenylpiperazine: Another piperazine derivative with similar pharmacological properties.

    1-(2-Phenylethyl)piperazine: A compound with a similar core structure but different substituents.

Uniqueness

C-(4-Phenyl-piperazin-2-yl)-methylamine trihydrochloride is unique due to its specific substitution pattern and the presence of the trihydrochloride salt form. This uniqueness can influence its solubility, stability, and biological activity compared to other similar compounds.

Properties

IUPAC Name

(4-phenylpiperazin-2-yl)methanamine;trihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3.3ClH/c12-8-10-9-14(7-6-13-10)11-4-2-1-3-5-11;;;/h1-5,10,13H,6-9,12H2;3*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNYYEULTPAOTMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(N1)CN)C2=CC=CC=C2.Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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